3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 6,7-dimethoxy substitution can be achieved via directed ortho metalation, followed by alkylation with methoxy derivatives.
Sulfonylation
Piperazine Substitution
Finally, the piperazine moiety is introduced through nucleophilic substitution reactions, using 4-ethylpiperazine under appropriate conditions (e.g., elevated temperature, appropriate solvent like DMF).
Industrial Production Methods
Industrial production of this compound would likely streamline these steps into a more efficient process, potentially using continuous flow reactors and optimizing each step's conditions to ensure high yield and purity. Automation and precise control of reaction parameters would be critical to achieve scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps:
Formation of the Quinoline Core
Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or Doebner-von Miller reaction, involving the cyclization of a benzene ring with an appropriate reactant.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the quinoline core and the methoxy groups. Common reagents include KMnO4 or H2O2 under acidic or basic conditions.
Reduction
Reduction reactions can target the sulfonyl group and piperazine nitrogen, using agents like LiAlH4 or NaBH4.
Substitution
Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperazine nitrogen. Typical reagents include halides, sulfonates, and nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, AcOH
Reduction: : LiAlH4, NaBH4
Substitution: : Alkyl halides, sulfonates, amines, alcohols
Major Products
Oxidation products may include quinoline N-oxides and sulfoxides.
Reduction products often yield secondary amines or alcohol derivatives.
Substitution reactions result in variously substituted derivatives, depending on the reagent used.
Scientific Research Applications
The compound has a diverse range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules due to its rich reactivity profile.
Biology: : Potential as an inhibitor for specific enzymes or receptors due to the bioactivity of the quinoline core.
Medicine: : Investigated for anticancer, antimicrobial, and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is largely due to its ability to interact with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzenesulfonyl group can form covalent bonds with protein targets. The piperazine moiety can enhance membrane permeability, aiding in the compound's efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinoline
3-(Benzenesulfonyl)-4-(4-ethylmorpholin-1-yl)-6,7-dimethoxyquinoline
Unique Features
Electrophilicity: : The specific substitution pattern on the quinoline ring increases its electrophilicity, enhancing its reactivity.
Bioavailability: : The presence of the piperazine ring improves the compound's bioavailability, making it more effective in biological systems.
This compound stands out for its versatile reactivity and significant potential in various scientific domains. Its unique structure and properties make it a valuable subject of research and application.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25-10-12-26(13-11-25)23-18-14-20(29-2)21(30-3)15-19(18)24-16-22(23)31(27,28)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQXJJMSWBIHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.